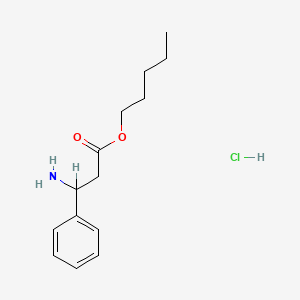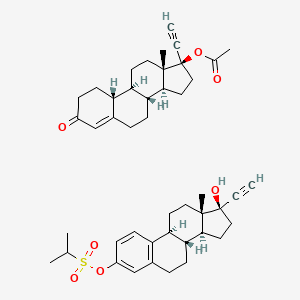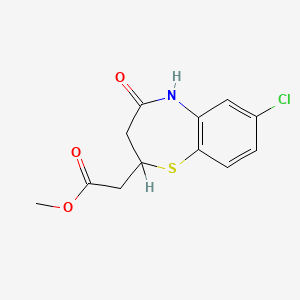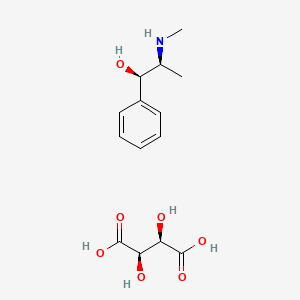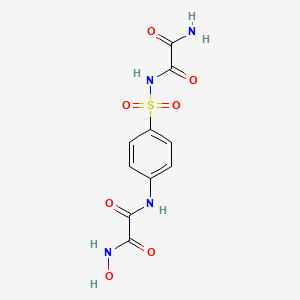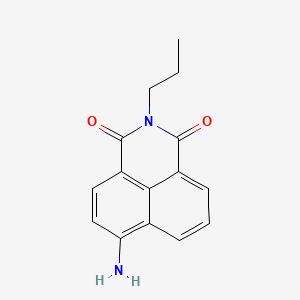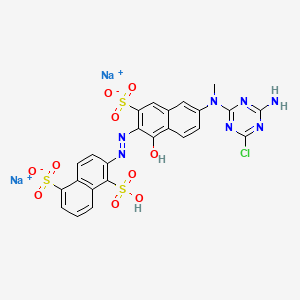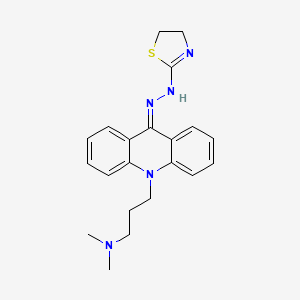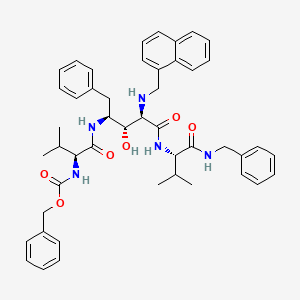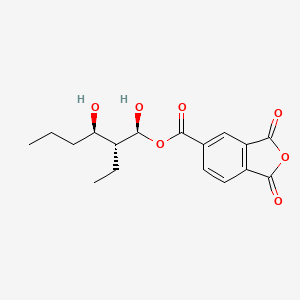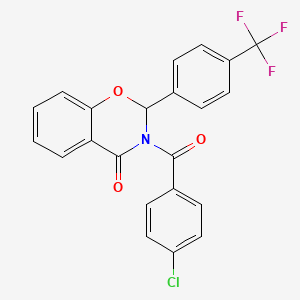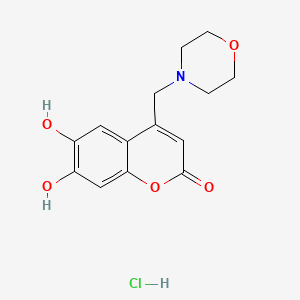
1,2,3,4-Tetrahydro-1-(2-chlorophenyl)-6,7-dimethoxy-2-phenylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-1-(2-chlorophenyl)-6,7-dimethoxy-2-phenylisoquinoline is a synthetic compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1-(2-chlorophenyl)-6,7-dimethoxy-2-phenylisoquinoline typically involves the Pictet-Spengler reaction. This reaction involves the condensation of phenylethylamine with an aldehyde in the presence of an acid catalyst. For instance, phenylethylamine and dimethoxymethane can be reacted in the presence of aqueous hydrochloric acid at 100°C to yield the desired isoquinoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1-(2-chlorophenyl)-6,7-dimethoxy-2-phenylisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of isoquinoline analogs .
Scientific Research Applications
1,2,3,4-Tetrahydro-1-(2-chlorophenyl)-6,7-dimethoxy-2-phenylisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex isoquinoline derivatives.
Biology: The compound is used in studies related to its biological activity, including its effects on various pathogens and neurodegenerative disorders.
Medicine: Research focuses on its potential therapeutic applications, such as its role in developing new drugs for treating infections and neurological conditions.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1-(2-chlorophenyl)-6,7-dimethoxy-2-phenylisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibiting pathogen growth or affecting neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
Quinoline: Another heterocyclic compound with a wide range of pharmacological activities.
Isoquinoline: The parent compound of the isoquinoline family, known for its diverse biological properties
Uniqueness
1,2,3,4-Tetrahydro-1-(2-chlorophenyl)-6,7-dimethoxy-2-phenylisoquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 2-chlorophenyl and 6,7-dimethoxy groups enhances its potential as a therapeutic agent and differentiates it from other isoquinoline derivatives .
Properties
CAS No. |
96719-69-6 |
|---|---|
Molecular Formula |
C23H22ClNO2 |
Molecular Weight |
379.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-6,7-dimethoxy-2-phenyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C23H22ClNO2/c1-26-21-14-16-12-13-25(17-8-4-3-5-9-17)23(19(16)15-22(21)27-2)18-10-6-7-11-20(18)24/h3-11,14-15,23H,12-13H2,1-2H3 |
InChI Key |
WOGBWKXVEKKSJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C3=CC=CC=C3)C4=CC=CC=C4Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


